molecular formula C18H19N3 B8670700 1-Benzhydryl-3-(methylamino)azetidine-3-carbonitrile CAS No. 686344-69-4

1-Benzhydryl-3-(methylamino)azetidine-3-carbonitrile

Cat. No.: B8670700
CAS No.: 686344-69-4
M. Wt: 277.4 g/mol
InChI Key: SAHXFPDBSMDXCE-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(methylamino)azetidine-3-carbonitrile is a chemical compound with the molecular formula C18H19N3 . It is also known by its synonyms 3-Azetidinecarbonitrile, 1-(diphenylmethyl)-3-(methylamino)- .


Molecular Structure Analysis

The molecular weight of this compound is 277.36 . The compound’s structure can be represented by the SMILES string N#CC1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1 .


Physical and Chemical Properties Analysis

The compound is solid in its physical state . Its melting point ranges from 150°C to 153°C . The compound’s IUPAC name is 1-(diphenylmethyl)azetidine-3-carbonitrile .

Safety and Hazards

1-Benzhydryl-3-(methylamino)azetidine-3-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Properties

CAS No.

686344-69-4

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

1-benzhydryl-3-(methylamino)azetidine-3-carbonitrile

InChI

InChI=1S/C18H19N3/c1-20-18(12-19)13-21(14-18)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17,20H,13-14H2,1H3

InChI Key

SAHXFPDBSMDXCE-UHFFFAOYSA-N

Canonical SMILES

CNC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-benzhydrylazetidin-3-one (2.13 g, 8.98 mmol) in methanol (17 ml) was added methylamine hydrochloride (1.21 g, 18.0 mmol) and then acetic acid (1.03 ml, 18.0 mmol) at room temperature. After stirring for 5 minutes, solid KCN (1.17 g, 18.0 mmol) was added and the mixture was heated to 60° C. for 19 hours. The reaction was cooled; the solid product was collected by vacuum filtration, rinsed with methanol, and then dried, in vacuo, to afford I-3A-2a as a colorless solid (2.50 g, quantitative): +ESI MS (M+1) 278.3; 1H NMR (400 MHz, CD2Cl2) δ 7.43 (d, J=7.5 Hz, 4H), 7.29 (t, J=7.5 Hz, 4H), 7.23 (t, J=7.3 Hz, 2H), 4.45 (s, 1H), 3.55 (d, J=7.5 Hz, 2H), 3.15 (d, J=7.1 Hz, 2H), 2.40 (s, 3H).
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.17 g
Type
reactant
Reaction Step Three

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